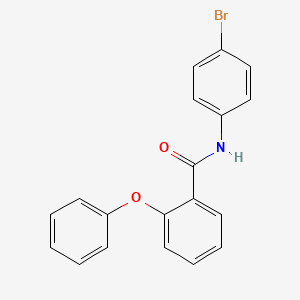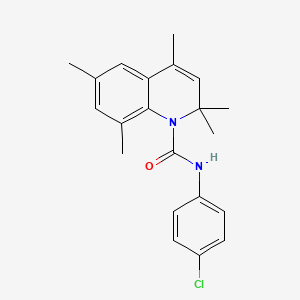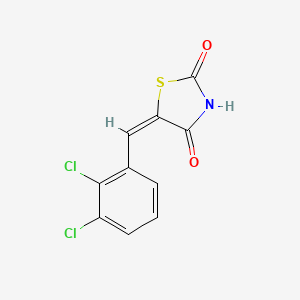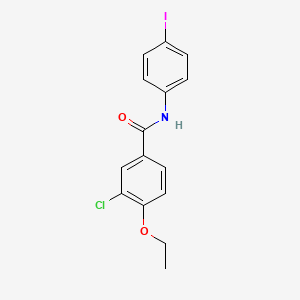
N-(4-bromophenyl)-2-phenoxybenzamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a phenoxy group attached to the benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-phenoxybenzamide typically involves the reaction of 4-bromoaniline with 2-phenoxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-2-phenoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding phenolic derivatives.
Reduction Reactions: The benzamide core can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of N-(4-substituted phenyl)-2-phenoxybenzamides.
Oxidation Reactions: Formation of phenolic derivatives of this compound.
Reduction Reactions: Formation of amine derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs with antimicrobial and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It has been used in studies to understand its interactions with biological targets, such as enzymes and receptors, which could lead to the discovery of new therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the phenoxy group contribute to the compound’s binding affinity and specificity. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(4-bromophenyl)-2-phenoxybenzamide can be compared with other similar compounds, such as:
N-(4-bromophenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a phenoxy group.
N-(4-bromophenyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a phenoxy group.
N-(4-bromophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a phenoxy group.
The uniqueness of this compound lies in its phenoxy group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c20-14-10-12-15(13-11-14)21-19(22)17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTMKYNYTAYKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methylbenzyl)benzamide](/img/structure/B3697858.png)

![1-benzyl-4-(4-chlorophenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3697867.png)

![N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-thiophenecarboxamide](/img/structure/B3697885.png)
![1-(4-methoxyphenyl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3697889.png)
![Methyl 4-[[2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate](/img/structure/B3697892.png)
![1-[4-(difluoromethoxy)phenyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B3697912.png)
![(4E)-2-(3-chloro-1-benzothiophen-2-yl)-4-[(3,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B3697924.png)
![2-bromo-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]benzamide](/img/structure/B3697938.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B3697947.png)
![2-[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B3697955.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B3697964.png)
